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molecular formula C15H25N3O4 B8659319 tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate

tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate

Cat. No. B8659319
M. Wt: 311.38 g/mol
InChI Key: HKUGVNGSHSBWFP-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of tert-butyl 2,4-dioxo-1,3,8-triaza-8-spiro[4.5]decanecarboxylate (4.18 g, 15.5 mmol), 60% sodium hydride in oil (0.68 g, 17 mmol), and DMF (25 mL) was stirred approximately one hour at 25° C.; then 2-iodopropane (2.7 g, 16 mmol) was added and stirring was continued for three days. The solvent was removed under reduced pressure, and the residue was stirred with water (80 mL) for a few minutes. The insoluble solid was collected and purified by chromatography, eluting with ethyl acetate/hexane (60:40). tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate (0.66 g, 2.1 mmol), m.p. 206°-208° C. was obtained as fine needles.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[C:4]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[NH:3]1.[H-].[Na+].I[CH:23]([CH3:25])[CH3:24]>CN(C=O)C>[O:1]=[C:2]1[N:6]([CH:23]([CH3:25])[CH3:24])[C:5](=[O:7])[C:4]2([CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
O=C1NC2(C(N1)=O)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.68 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred approximately one hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was stirred with water (80 mL) for a few minutes
CUSTOM
Type
CUSTOM
Details
The insoluble solid was collected
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (60:40)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC2(C(N1C(C)C)=O)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.1 mmol
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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